α-Glucametacin-d4
Description
α-Glucametacin-d4 is a deuterated derivative of Glucametacin, a synthetic anti-inflammatory agent. The non-deuterated parent compound, Glucametacin, has the molecular formula C₂₅H₂₇ClN₂O₈ and a molecular weight of 518.947 g/mol . Its structure includes four stereocenters and features a chlorobenzoyl-indole backbone conjugated to a glucose moiety via an acetylated amino linkage . The deuterated form (d4) replaces four hydrogen atoms with deuterium, typically at metabolically stable positions, enhancing its utility in pharmacokinetic and metabolic studies as an internal standard or tracer.
Glucametacin was first patented by Bayer in the 1960s–70s (DE1670952, US3668215) and is classified under the ATC code A02A (anti-inflammatory agents) . It is marketed under brand names like Pro-Diaban and Glucoben and has demonstrated efficacy in reducing inflammation through mechanisms linked to prostaglandin synthesis inhibition .
Properties
Molecular Formula |
C₂₅H₂₃D₄ClN₂O₈ |
|---|---|
Molecular Weight |
522.97 |
Synonyms |
2-[[[1-(4-Chlorobenzoyl-d4)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl]amino]-2-deoxy-α-D-Glucopyranose; α-Glucametacine-d4; α-Glucamethacin-d4; α-Indomethacin-d4 Glucosamide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Molecular and Functional Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| α-Glucametacin-d4 | C₂₅H₂₃D₄ClN₂O₈ | ~523.0 (estimated) | Metabolic tracer, anti-inflammatory research |
| Glucametacin | C₂₅H₂₇ClN₂O₈ | 518.947 | Anti-inflammatory therapy |
| 4-Methylumbelliferyl-α-D-glucopyranoside | C₁₆H₁₈O₈ | 338.31 | α-Glucosidase substrate |
| N-Methyl-D-Glucamine | C₇H₁₇NO₅ | 195.21 | Pharmaceutical excipient |
Table 2: Pharmacological Profiles
| Compound | Primary Target | Efficacy Metrics | Safety Profile |
|---|---|---|---|
| Glucametacin | COX enzymes | Reduces inflammation in preclinical models | Gastrointestinal risks (typical of NSAIDs) |
| DPP-4 Inhibitors | DPP-4 enzyme | HbA1c reduction: ~0.7% | Low hypoglycemia risk |
| 4-Methylumbelliferyl-α-D-glucopyranoside | α-Glucosidase | Fluorescence signal intensity correlates with enzyme activity | Non-toxic in assays |
Research Findings and Clinical Relevance
- Glucametacin : Early studies from 1974 highlighted its anti-inflammatory potency, but recent literature emphasizes the need for further purification and efficacy validation of derivatives like this compound .
- Clinical Gaps : Comparative trials between Glucametacin and newer NSAIDs or α-glucosidase inhibitors are lacking, necessitating targeted research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
